molecular formula C11H22N2O B1210594 Cycluron CAS No. 2163-69-1

Cycluron

Cat. No.: B1210594
CAS No.: 2163-69-1
M. Wt: 198.31 g/mol
InChI Key: DQZCVNGCTZLGAQ-UHFFFAOYSA-N
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Description

Cycluron, also known as N’-cyclooctyl-N,N-dimethylurea, is a synthetic organic compound belonging to the class of urea herbicides. It was primarily used for the pre-emergent control of annual weeds in various crops such as vegetables, sunflowers, and forestry. This compound is highly soluble in water and moderately volatile. It inhibits photosynthesis by being absorbed through the roots of plants .

Mechanism of Action

Target of Action

Cycluron, also known as 3-cyclooctyl-1,1-dimethylurea, is a type of urea herbicide . It was primarily used for the pre-emergent control of annual weeds

Mode of Action

It is known that this compound functions as a photosynthesis inhibitor This means that it interferes with the plant’s ability to convert light energy into chemical energy, a critical process for plant growth and survival

Pharmacokinetics

It is known that this compound is highly soluble in water and moderately volatile This suggests that it can be easily absorbed and distributed within the plant system upon application

Biochemical Analysis

Biochemical Properties

Cycluron plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, this compound has been observed to interact with enzymes involved in nitrogen metabolism, thereby influencing the overall metabolic flux within cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in stress responses and metabolic regulation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. This inhibition can lead to a cascade of effects, including altered gene expression and changes in cellular function. This compound’s ability to modulate enzyme activity and gene expression makes it a potent regulator of biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable for extended periods, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites and influence the overall metabolic activity within cells. For example, this compound’s inhibition of nitrogen metabolism enzymes can lead to changes in the levels of nitrogen-containing compounds, impacting cellular metabolism and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its overall effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for comprehending its biochemical effects .

Preparation Methods

Cycluron can be synthesized through the alkylation of olefins. A specific preparation method involves the reaction of saturated olefins with acetic acid anhydride under acidic conditions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Cycluron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cycluron has been studied extensively for its applications in various fields:

Comparison with Similar Compounds

Cycluron is unique among urea herbicides due to its specific structure and mode of action. Similar compounds include:

This compound’s uniqueness lies in its cyclooctyl group, which imparts specific physicochemical properties and biological activity.

Properties

IUPAC Name

3-cyclooctyl-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCVNGCTZLGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041824
Record name Cycluron
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Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [HSDB]
Record name Cycluron
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Solubility

SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL, In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C)., In water 1.2X10+3 mg/l at 20 °C
Record name CYCLURON
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Vapor Pressure

0.0000667 [mmHg], 1X10-7 MM HG @ 20 °C
Record name Cycluron
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLURON
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Mechanism of Action

Their herbicidal activity depends on inhibition of photosynthesis by blocking of electron transport in Photosystem II. /Ureas/, /In photosynthesis/ ... The urea herbicides interfere with the mechanism of oxygen evolution ... A flavin-containing enzyme may be involved in the photosynthetic reaction sequence in which oxygen is produced. Blocking this enzyme by urea results in the destruction of the plant by starvation or as a result of accumulation of a phytotoxic product. /Urea herbicides/
Record name CYCLURON
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Color/Form

COLORLESS CRYSTALS

CAS No.

2163-69-1
Record name Cycluron
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Record name Cycluron [BSI:ISO]
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Record name Cycluron
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Record name Cycluron
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Record name CYCLURON
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Record name CYCLURON
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Melting Point

138 °C (PURE), MP: 134-138 °C /Technical/
Record name CYCLURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1553
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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